molecular formula C13H13F3N2O4 B2961453 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate CAS No. 2155852-75-6

3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate

Cat. No. B2961453
CAS RN: 2155852-75-6
M. Wt: 318.252
InChI Key: VSGWZYNHKZTVII-UHFFFAOYSA-N
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Description

Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .


Synthesis Analysis

In a study, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1 H NMR, 13 C NMR, and mass spectroscopy .


Molecular Structure Analysis

Benzoxazoles are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors .


Chemical Reactions Analysis

The synthetic strategy leading to the target compounds from 2-(benzo[d]oxazol-2-yl)aniline was illustrated in a study . The compound was prepared by using phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization of key intermediate .


Physical And Chemical Properties Analysis

The compounds were pharmacologically evaluated for its in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of biologically important heterocyclic compounds such as 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation processes. Such methodologies feature short reaction times and high yields, making them significant for the convenient construction of complex molecular skeletons (Zisheng Zheng et al., 2014).

Optical Properties and Fluorophores

The chemical framework of 3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate has been explored in the development of new fluorophores with promising optical properties. For instance, its derivatives have been involved in the synthesis of novel BODIPY fluorophores, exhibiting intense red-shifted fluorescence emissions, which are valuable for applications in sensing and imaging (E. Schmidt et al., 2009).

Electrophilic Oxyalkylation

Electrophilic oxyalkylation of heterocycles, such as pyrrole and furan, has been performed using trifluoroacetyl derivatives, demonstrating the compound's role in facilitating the synthesis of trifluoromethyl-substituted alcohols. This highlights its utility in introducing functional groups under various reaction conditions, influenced by the electronic and steric nature of the heterocyclic substrates (Pavel V. Khodakovskiy et al., 2010).

Conducting Polymers

The potential of this compound derivatives for the synthesis of conducting polymers has been explored. Derivatized bis(pyrrol-2-yl) arylenes synthesized from similar compounds have shown low oxidation potentials, enabling the production of electrically conducting polymers stable in their conducting form, which could be beneficial for electronic applications (G. Sotzing et al., 1996).

Luminescence and Metal Complexes

Compounds derived from this compound have been used in the synthesis of new Zn complexes, exhibiting strong green–blue luminescence in solid state. These findings are relevant for the development of materials with specific optical properties for use in lighting and display technologies (A. Gusev et al., 2011).

Mechanism of Action

In silico molecular docking studies were carried out to predict the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme .

Future Directions

Benzoxazoles and their related analogues have a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and have prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .

properties

IUPAC Name

3-pyrrolidin-3-yl-1,3-benzoxazol-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.C2HF3O2/c14-11-13(8-5-6-12-7-8)9-3-1-2-4-10(9)15-11;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGWZYNHKZTVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3OC2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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